molecular formula C18H12N2O2 B2856053 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol CAS No. 814257-92-6

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol

Cat. No.: B2856053
CAS No.: 814257-92-6
M. Wt: 288.306
InChI Key: MPMLOFLOMQPIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol is an organic compound that features a unique structure combining a naphthalen-2-ol moiety with a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and other fields .

Chemical Reactions Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-15-11-10-12-6-4-5-9-14(12)16(15)18-19-17(20-22-18)13-7-2-1-3-8-13/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLOFLOMQPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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